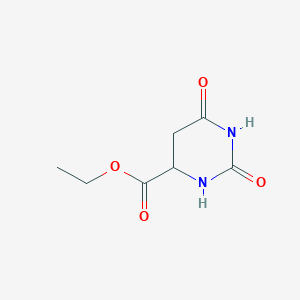
3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 is a synthetic peptide compound. It is often used in research settings due to its unique structure and properties. This compound is a derivative of vasopressin, a peptide hormone that plays a key role in regulating water retention in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The azido group is introduced through the use of 4-azidobenzoic acid, which is coupled to the peptide chain using standard peptide coupling reagents such as HBTU or DIC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to vasopressin regulation.
Industry: Utilized in the development of diagnostic tools and assays.
Mecanismo De Acción
The mechanism of action of 3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 involves its interaction with specific molecular targets, such as vasopressin receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to physiological effects such as water retention and vasoconstriction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Azidophenyl)propionyl-D-tyr(ME)-phe-gln-asn-arg-pro-arg-tyr-NH2 trifluoroacetate salt
- This compound acetate salt
Uniqueness
Compared to other similar compounds, this compound is unique due to its specific azido group, which allows for versatile chemical modifications and applications in various research fields.
Propiedades
IUPAC Name |
N-[4-amino-1-[[1-[2-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[2-[[2-[3-(4-azidophenyl)propanoylamino]-3-(4-methoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H84N20O13/c1-96-42-24-17-39(18-25-42)34-47(74-53(87)28-19-36-13-20-40(21-14-36)81-82-71)57(91)79-48(33-37-8-3-2-4-9-37)58(92)75-44(26-27-51(64)85)56(90)80-49(35-52(65)86)59(93)77-45(11-6-30-73-63(69)70)61(95)83-31-7-12-50(83)60(94)76-43(10-5-29-72-62(67)68)55(89)78-46(54(66)88)32-38-15-22-41(84)23-16-38/h2-4,8-9,13-18,20-25,43-50,84H,5-7,10-12,19,26-35H2,1H3,(H2,64,85)(H2,65,86)(H2,66,88)(H,74,87)(H,75,92)(H,76,94)(H,77,93)(H,78,89)(H,79,91)(H,80,90)(H4,67,68,72)(H4,69,70,73) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJAEWOGJARIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H84N20O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)

![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)








![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)


